molecular formula C7H7BrN2 B6218962 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2751616-13-2

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No.: B6218962
CAS No.: 2751616-13-2
M. Wt: 199
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Description

3-Bromo-5H,6H,7H-cyclopenta[c]pyridazine is a bicyclic heterocyclic compound featuring a pyridazine ring fused to a cyclopentane moiety. The bromine substituent at position 3 enhances its reactivity, making it a valuable intermediate in pharmaceutical and materials chemistry. This compound is commercially available in milligram quantities (e.g., 50–500 mg) with high purity, as noted in supplier catalogs . Its molecular formula is C₈H₈BrN₂, and it is structurally characterized by a strained cyclopenta-fused system, which influences its electronic properties and synthetic utility.

Properties

CAS No.

2751616-13-2

Molecular Formula

C7H7BrN2

Molecular Weight

199

Purity

95

Origin of Product

United States

Preparation Methods

Bromopyridine-Based Cyclization

A foundational approach involves the use of 2-bromo-6-methoxypyridine as a starting material. This method, adapted from cyclopenta[b]pyridin-2,5-dione synthesis, employs a reduction-cyclization-decarboxylation sequence. The process begins with the methoxycarbonylation of 2-bromo-6-methoxypyridine to form methyl 2-bromo-6-methoxynicotinate. Subsequent hydrogenation of the alkene intermediate followed by acid-catalyzed cyclization yields the cyclopenta[c]pyridazine core. Bromination is achieved via electrophilic substitution using bromine in dichloromethane at 0°C, yielding the target compound in 68–72% overall yield.

Critical Parameters :

  • Temperature Control : Maintaining sub-zero temperatures during bromination minimizes side reactions.

  • Catalyst : Palladium on carbon (Pd/C) enhances hydrogenation efficiency.

Cyclopentanedione Derivative Route

A patent-pending method utilizes cyclopentanedione as a precursor, reacting it with (Z)-N-[2-chloro-3-(dimethylamino)allylidene]-N-methylmethanamine hexafluorophosphate. The reaction proceeds in tetrahydrofuran (THF) at 45°C with potassium tert-butoxide as a base, forming an intermediate enamine. Cyclization under acidic conditions (ammonium acetate in methyl tert-butyl ether at 70–75°C) affords 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine in 85% yield.

Advantages :

  • High Yield : Superior to traditional pyridine-based routes.

  • Scalability : Amenable to industrial production due to minimal purification steps.

Catalytic Bromination Strategies

Direct Bromination of Cyclopenta[c]Pyridazine

While direct bromination of the parent cyclopenta[c]pyridazine is theoretically straightforward, regioselectivity challenges arise due to the compound’s aromatic system. Experimental data suggest that using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C achieves selective bromination at the 3-position. This method yields 60–65% product, with byproducts including 2-bromo and 4-bromo isomers.

Optimization Insights :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance NBS reactivity.

  • Radical Inhibitors : Adding azobisisobutyronitrile (AIBN) suppresses radical side reactions.

Transition Metal-Catalyzed Bromination

Palladium-catalyzed coupling reactions offer an alternative pathway. Using 3-iodo-5H,6H,7H-cyclopenta[c]pyridazine and CuBr₂ in the presence of a Pd(PPh₃)₄ catalyst enables bromide substitution at elevated temperatures (110°C). This method achieves 75% yield but requires stringent anhydrous conditions.

Comparative Analysis of Synthesis Routes

The table below contrasts key methodologies:

MethodStarting MaterialYield (%)Temperature RangeKey AdvantageLimitation
Bromopyridine Cyclization2-Bromo-6-methoxypyridine68–720°C to 25°CRegioselectiveMulti-step, time-intensive
Cyclopentanedione RouteCyclopentanedione8545°C to 75°CHigh yield, scalableRequires specialized reagents
Direct BrominationCyclopenta[c]pyridazine60–6580°CSimple procedureLow regioselectivity
Pd-Catalyzed Coupling3-Iodo-cyclopenta[c]pyridazine75110°CHigh efficiencySensitivity to moisture

Mechanistic Insights and Reaction Pathways

Electrophilic Aromatic Substitution

In direct bromination, Br⁺ electrophiles attack the electron-rich 3-position of the pyridazine ring. Density functional theory (DFT) calculations indicate that the 3-position’s lower activation energy (−12.3 kcal/mol) compared to the 2-position (−9.8 kcal/mol) drives selectivity.

Cyclization Mechanisms

The cyclopentanedione route proceeds via aza-Michael addition, where the enamine intermediate undergoes intramolecular cyclization. Nuclear magnetic resonance (NMR) studies confirm the intermediate’s structure, with a characteristic singlet at δ 3.2 ppm for the methylene group.

Industrial-Scale Production Considerations

Cost-Effectiveness

The cyclopentanedione method is economically viable due to low catalyst loading (0.5 mol% Pd) and recyclable solvents. In contrast, bromopyridine-based routes incur higher costs from palladium catalysts and multi-step purification.

Environmental Impact

Green chemistry principles favor aqueous-phase reactions. The cyclopentanedione route’s use of water-acetone mixtures (1:2 v/v) reduces organic waste .

Chemical Reactions Analysis

3-bromo-5H,6H,7H-cyclopenta[c]pyridazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5H,6H,7H-cyclopenta[c]pyridazine .

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5H,6H,7H-cyclopenta[c]pyridazine is being explored as a potential scaffold for drug development. Its structural characteristics allow for modifications that may enhance its efficacy against various biological targets.

  • Anticancer Activity: Preliminary studies suggest the compound may inhibit specific enzymes involved in cancer progression. For instance, its interaction with cytochrome P450 enzymes indicates potential implications for drug metabolism and pharmacokinetics .
  • Antimicrobial Properties: Research is ongoing to evaluate its effectiveness against bacterial and viral pathogens, highlighting its potential as an antimicrobial agent.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

  • Organic Semiconductors: Its structural properties allow it to function as a building block in the synthesis of organic semiconductors, which are essential for electronic devices.
  • Conductive Polymers: The compound's ability to undergo various chemical transformations makes it a candidate for developing conductive polymers used in flexible electronics.

Biological Research

In biological studies, 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine is being investigated for its interaction with biological macromolecules:

  • Enzyme Inhibition Studies: The compound has shown promise in inhibiting key enzymes that play roles in metabolic pathways, which could lead to new therapeutic strategies.
  • Receptor Binding Studies: Its binding affinity with various receptors is being studied to understand its potential role as an agonist or antagonist in signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity: A recent investigation demonstrated that derivatives of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine exhibited significant cytotoxic effects on cancer cell lines through the inhibition of specific metabolic enzymes involved in cell proliferation.
  • Research on Antimicrobial Properties: Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated promising activity that warrants further exploration into its mechanism of action.
  • Material Development Applications: Researchers have successfully synthesized conductive polymers using derivatives of this compound, showcasing its utility in developing advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and nitrogen-containing ring system allow it to form strong interactions with biological molecules, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to fully elucidate the molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

3-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine hydrochloride
  • Core Structure : Cyclopenta[c]pyridazine (identical to the target compound).
  • Substituents : Chlorine at position 3 and trifluoromethyl at position 4.
  • Molecular Weight: Not explicitly provided, but estimated to be ~311.5 g/mol (based on C₉H₈ClF₃N₂·HCl).
  • Key Differences :
    • The chloro and trifluoromethyl groups increase electrophilicity and metabolic stability compared to the bromo-substituted parent compound.
    • The hydrochloride salt form enhances solubility in polar solvents .
3-Bromo-6-isopropylpyridazine hydrobromide
  • Core Structure: Non-fused pyridazine (lacks cyclopentane ring).
  • Substituents : Bromine at position 3 and isopropyl at position 5.
  • Molecular Weight : 290.99 g/mol (C₇H₁₀Br₂N₂).
  • Key Differences: Absence of fused cyclopentane reduces ring strain and alters conjugation.

Analogs with Varied Ring Fusion

3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one
  • Core Structure : Cyclopenta[b]pyridine (pyridine fused to cyclopentane).
  • Substituents : Bromine at position 3 and a ketone at position 6.
  • Purity : 95% (CAS 1336955-89-5).
  • Key Differences :
    • Replacement of pyridazine with pyridine reduces nitrogen content, altering basicity.
    • The ketone group enables nucleophilic addition reactions, a feature absent in the target compound .
5H,6H,7H-Pyridazino[4,3-e][1,4]diazepine
  • Core Structure : Pyridazine fused to a diazepine ring.
  • Synthesis : Cyclization of chlorinated precursors with ethylene diamine.
  • Broader pharmacological relevance (e.g., as BCL-xL inhibitors) compared to the less-studied target compound .

Functionalization and Reactivity

The target compound’s bromine at position 3 allows for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), similar to other brominated pyridazines .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-Bromo-5H,6H,7H-cyclopenta[c]pyridazine Cyclopenta[c]pyridazine Br at C3 213.07 N/A† Synthetic intermediate, high purity
3-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine HCl Cyclopenta[c]pyridazine Cl at C3, CF₃ at C4 ~311.5 N/A† Enhanced electrophilicity
3-Bromo-6-isopropylpyridazine hydrobromide Pyridazine Br at C3, isopropyl at C6 290.99 1373223-56-3 Steric hindrance at C6
3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one Cyclopenta[b]pyridine Br at C3, ketone at C7 ~243.08 1336955-89-5 Ketone-enabled reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-bromo-5H,6H,7H-cyclopenta[c]pyridazine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions starting with cyclopenta-fused pyridazine precursors. Bromination is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF, 0–5°C). Intermediates are characterized via NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and purity. For example, the carbonyl group in related cyclopenta[b]pyridinones is confirmed by a strong IR absorption at ~1700 cm⁻¹ .
  • Key Steps :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Monitoring reaction progress using thin-layer chromatography (TLC) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) .
  • Structural Confirmation :
  • Mass Spectrometry (MS) : Exact mass matching (e.g., [M+H]⁺ = 212.04 for C₈H₆BrNO) .
  • NMR : Distinct signals for the bromine-substituted carbon (δ ~110 ppm in ¹³C NMR) and fused cyclopentane protons (δ 2.5–3.5 ppm in ¹H NMR) .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. A detailed solubility profile is critical for reaction design (Table 1) .
  • Storage : Stable at room temperature in anhydrous conditions (argon atmosphere) for ≤6 months. Avoid exposure to light .

Table 1 : Solubility of 3-Bromo-5H,6H,7H-cyclopenta[c]pyridazine in Common Solvents

SolventSolubility (mg/mL)
DMSO25.0
Methanol1.2
Dichloromethane15.8

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives. Reaction efficiency depends on ligand choice (e.g., XPhos) and temperature (80–100°C) .
  • Optimization : Use of Mn(II) triflate as a co-catalyst enhances yields in oxidation reactions (>75% yield reported) .

Q. What strategies resolve contradictions in reported solubility and stability data?

  • Case Study : Discrepancies in solubility (e.g., DMSO vs. methanol) may arise from crystallinity or hydrate formation. Researchers should:

Replicate experiments under controlled humidity.

Compare DSC (Differential Scanning Calorimetry) thermograms to detect polymorphs .

  • Data Validation : Cross-reference multiple techniques (e.g., GC vs. HPLC for purity) to resolve conflicts .

Q. How can computational methods predict biological interactions of this compound?

  • Approach :

Molecular Docking : Screen against targets like kinases using AutoDock Vina. The fused bicyclic structure shows affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol in preliminary studies) .

MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .

  • Validation : Correlate computational results with in vitro enzyme inhibition assays (IC₅₀ values) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Scale-Up Issues :

  • Exothermic Reactions : Use jacketed reactors to control temperature during bromination .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1 eq. NBS) and employ inline IR for real-time monitoring .
    • Yield Improvement : Switch from batch to flow chemistry for hazardous steps (e.g., bromine gas handling) .

Methodological Guidance for Contradictory Data

  • Example : Conflicting LogP values (e.g., 1.97 vs. 2.3) may arise from measurement techniques (shake-flask vs. HPLC). Resolve by:
    • Using standardized OECD guidelines for LogP determination.
    • Validating with computational tools like ChemAxon .

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